(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17BrN2O3 and its molecular weight is 449.304. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis of Oxazine Derivatives
(Z)-2-(2-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one belongs to the oxazine family of compounds. 1,2-Oxazines and 1,2-benzoxazines can be synthesized through dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones. The structural importance of oxazinium salts as electrophiles is well documented, showing the relevance of these compounds in various chemical reactions. Oxazines are known for their use as chiral synthons and their general reactions, especially their reduction derivatives, indicating their flexibility in chemical synthesis (Sainsbury, 1991).
2. Biological Activities of Oxazine Derivatives
3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones, similar in structure to the compound , display a variety of biological activities like antibacterial, antituberculous, antimycotic, anthelmintic, and molluscocidal. These activities can be modulated through structural modifications, highlighting the therapeutic potential of such compounds in various domains (Waisser & Kubicová, 1993).
3. Reactions with Nucleophiles
Arylmethylidene derivatives of 3H-furan-2-ones, which share structural similarities with the mentioned compound, react with C-, N-, N,N-, and N,O-nucleophilic agents, forming a wide range of compounds like amides, pyrrolones, and oxazines. This demonstrates the compound's potential as a precursor for diverse chemical reactions, leading to various cyclic and heterocyclic compounds (Kamneva, Anis’kova, & Egorova, 2018).
Applications in Chemistry and Biology
4. Synthesis of Benzazoles
Benzazoles and their derivatives, including benzoxazoles and benzimidazoles, exhibit various biological activities. The guanidine group, when bonded to a benzazole ring, alters the biological activity of these heterocycles. Synthetic chemists focus on developing novel compounds with the guanidine moiety due to its potent therapeutic properties and its impact on the biological activity of heterocycles (Rosales-Hernández et al., 2022).
5. Heterocyclic Compounds with Triazine Scaffold
Triazine and its analogs, being an important class of heterocyclic compounds in medicinal chemistry, have been studied for a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, and anti-inflammatory properties. The versatility of the triazine nucleus makes it a core moiety of interest for drug development (Verma, Sinha, & Bansal, 2019).
6. Photochromism of Nitrobenzylpyridines
The photochromic activity of ortho-nitrobenzylpyridines, to which the compound is structurally related, offers potential applications in photon-based electronics due to properties like photochromic activity in the solid state and inherent polystability. This makes them convenient models for studying photoreactions of nitro-based caged compounds (Naumov, 2006).
Properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c24-19-6-2-1-5-16(19)10-21-22(27)17-7-8-20-18(23(17)29-21)13-26(14-28-20)12-15-4-3-9-25-11-15/h1-11H,12-14H2/b21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQGPCBUPUHGL-FBHDLOMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Br)C3=O)OCN1CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Br)/C3=O)OCN1CC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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